2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15578853
InChI: InChI=1S/C22H18ClNO/c23-21(18-10-2-1-3-11-18)22(25)24-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)24/h1-13,21H,14-15H2
SMILES:
Molecular Formula: C22H18ClNO
Molecular Weight: 347.8 g/mol

2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone

CAS No.:

Cat. No.: VC15578853

Molecular Formula: C22H18ClNO

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone -

Specification

Molecular Formula C22H18ClNO
Molecular Weight 347.8 g/mol
IUPAC Name 2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-phenylethanone
Standard InChI InChI=1S/C22H18ClNO/c23-21(18-10-2-1-3-11-18)22(25)24-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)24/h1-13,21H,14-15H2
Standard InChI Key CHIQMAZRNRMOSD-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C(C4=CC=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Spectroscopic and Structural Data

Key spectral features include:

  • IR Spectroscopy: A strong absorption band near 1700 cm1^{-1} corresponding to the carbonyl group (C=O\text{C=O}) .

  • NMR: The chloro-substituted carbon (C-Cl) resonates at ~45 ppm in 13C^{13}\text{C} NMR, while the aromatic protons in the dibenzoazepine ring appear as multiplet signals between 6.8–7.5 ppm in 1H^{1}\text{H} NMR .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of dibenzoazepine derivatives often involves oxidative cyclization or functionalization of precursor amines. A patented method for synthesizing 10-oxa-10,11-dihydro-5H-dibenzo[b,f]azepine (CN101781249B) provides a relevant framework . Key steps include:

  • Oxidation of 10,11-dihydro-5H-dibenzo[b,f]azepine using calcium hypochlorite (Ca(ClO)2\text{Ca(ClO)}_2) as the oxidant.

  • Catalysis: A nitroxide radical (e.g., 4-hydroxy-TEMPO) and copper acetate (Cu(OAc)2\text{Cu(OAc)}_2) enhance reaction efficiency at 50–100°C.

  • Workup: Extraction with dichloromethane followed by recrystallization yields the pure product .

For the target compound, introducing the phenylethanone group likely involves Friedel-Crafts acylation or nucleophilic substitution on a preformed dibenzoazepine-chloroacetyl intermediate.

Optimization Challenges

  • Regioselectivity: Controlling the position of chloro and phenyl substituents requires precise reaction conditions.

  • Yield Improvements: The patent reports yields up to 86.8% for analogous compounds, suggesting similar efficiencies are achievable with optimized protocols.

Pharmacological Profile

Mechanism of Action

Dibenzoazepines are known modulators of neurotransmitter systems. Structural analogs such as 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-1-one exhibit affinity for serotonin (5-HT\text{5-HT}) and dopamine (D2\text{D}_2) receptors, implicating potential antidepressant and anxiolytic activity . The phenyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration.

In Vitro and In Vivo Studies

While direct studies on the compound are absent, related derivatives demonstrate:

  • Receptor Binding: IC50_{50} values of 12–45 nM for 5-HT2A\text{5-HT}_{2A} receptors .

  • Behavioral Effects: Reduced immobility time in rodent forced-swim tests, indicative of antidepressant-like activity .

CompoundMolecular FormulaKey SubstituentsPotential Activity
Target CompoundC22H18ClNO\text{C}_{22}\text{H}_{18}\text{ClNO}2-Cl, 2-Ph, ethanoneAntidepressant, Anxiolytic
2-Chloro-propan-1-one C17H16ClNO\text{C}_{17}\text{H}_{16}\text{ClNO}2-Cl, propanoneDopamine modulation
10-Oxa-dibenzoazepine C16H13NO\text{C}_{16}\text{H}_{13}\text{NO}10-Oxa bridgeAntipsychotic

Challenges and Future Directions

Synthetic Scalability

Transitioning from lab-scale synthesis (e.g., 0.2 mol batches ) to industrial production requires optimizing catalyst recovery and waste management.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator